

5-Heptadecylresorcinol CAS number and molecular weight

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Compound of Interest		
Compound Name:	5-Heptadecylresorcinol	
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An In-depth Technical Guide to 5-Heptadecylresorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Heptadecylresorcinol**, a naturally occurring phenolic lipid with significant potential in various research and therapeutic areas. This document outlines its chemical properties, biological activities, and relevant experimental data to support further investigation and drug development efforts.

Core Chemical and Physical Properties

5-Heptadecylresorcinol, a member of the alkylresorcinol family, is characterized by a resorcinol moiety (1,3-dihydroxybenzene) with a 17-carbon alkyl chain attached at the 5th position.[1] This amphiphilic structure, featuring a hydrophilic phenolic head and a long hydrophobic aliphatic tail, is crucial to its biological interactions, particularly with cell membranes.[1]

Table 1: Physicochemical Properties of **5-Heptadecylresorcinol**



Property	Value	Source
CAS Number	41442-57-3	[1][2][3][4][5]
Molecular Formula	C23H40O2	[1][2][3][6][7]
Molecular Weight	348.56 g/mol	[5][7]
IUPAC Name	5-heptadecylbenzene-1,3-diol	[1][2][4]
Synonyms	5-Heptadecyl-1,3-benzenediol, 5-n-Heptadecylresorcinol	[2][3][5]
Physical Form	Solid	[3]
Melting Point	91-93 °C	[3]
Boiling Point	478.0 ± 15.0 °C at 760 mmHg	[3]
Solubility	Limited water solubility	[1]
Storage Temperature	2-8°C	[1][3]

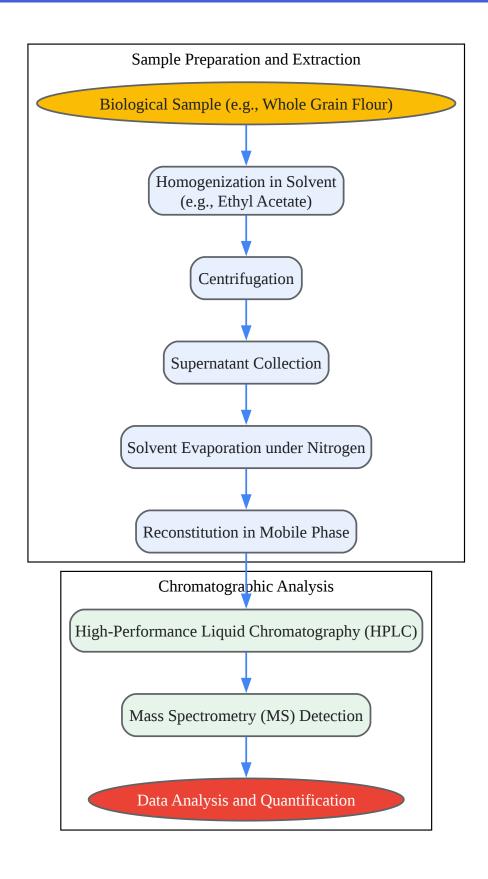
Biological Significance and Therapeutic Potential

5-Heptadecylresorcinol is predominantly found in the outer layers of cereal grains such as wheat and rye, and its presence in biological samples is considered a biomarker for wholegrain consumption.[1] Research has indicated its potential as an antineoplastic agent.[2][3] Its role as a plant metabolite is also recognized.[2][3]

Experimental Protocols

Detailed experimental methodologies are critical for the accurate investigation of **5- Heptadecylresorcinol**. The following outlines a general workflow for the extraction and analysis of this compound from a biological matrix, which can be adapted based on specific research needs.





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Figure 1: A generalized experimental workflow for the extraction and analysis of **5- Heptadecylresorcinol**.

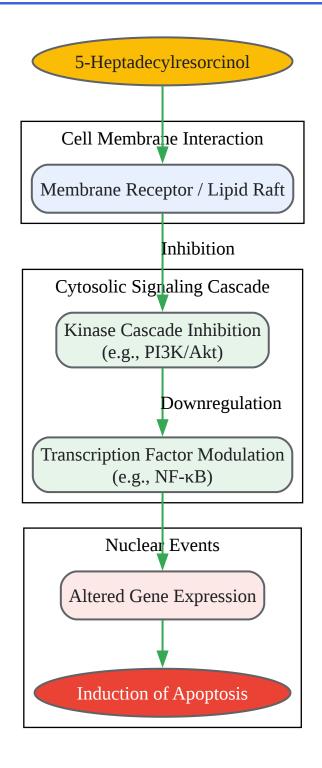
Methodology Details:

- Sample Preparation: A known quantity of the biological matrix (e.g., 1 gram of whole-grain flour) is homogenized in a suitable organic solvent, such as ethyl acetate, to extract the lipophilic compounds.
- Extraction: The homogenate is subjected to centrifugation to separate the solid debris from the solvent containing the extracted compounds.
- Solvent Evaporation and Reconstitution: The supernatant is carefully collected, and the solvent is evaporated under a gentle stream of nitrogen. The dried extract is then reconstituted in a mobile phase appropriate for chromatographic analysis (e.g., methanol/water mixture).
- Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a C18 column. A gradient elution profile is typically employed to achieve optimal separation of 5-Heptadecylresorcinol from other matrix components.
- Detection and Quantification: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification. Multiple Reaction Monitoring (MRM) mode is often used for its high selectivity and sensitivity.

Potential Signaling Pathway Interactions

While the precise signaling pathways modulated by **5-Heptadecylresorcinol** are still under active investigation, its structural similarity to other phenolic lipids suggests potential interactions with pathways involved in cellular proliferation and apoptosis. The following diagram illustrates a hypothetical signaling cascade that could be influenced by this compound, based on its reported antineoplastic properties.





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Figure 2: A hypothetical signaling pathway potentially modulated by **5-Heptadecylresorcinol**, leading to apoptosis.

This guide serves as a foundational resource for professionals engaged in the study and application of **5-Heptadecylresorcinol**. The provided data and conceptual frameworks are



intended to facilitate further research into its mechanism of action and to support the development of novel therapeutic strategies.

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